Potassium 3-Pyridyltrifluoroborate
Overview
Description
Potassium 3-Pyridyltrifluoroborate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 3-Pyridyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of pyridine-3-boronic acid with potassium bifluoride. The reaction typically takes place in an aqueous medium, resulting in the formation of this compound as a white precipitate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-Pyridyltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into different functionalized pyridine compounds.
Substitution: It participates in substitution reactions, often replacing other functional groups in organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water. Reaction conditions vary depending on the desired product but often involve moderate temperatures and atmospheric pressure .
Major Products Formed
The major products formed from reactions involving this compound include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Potassium 3-Pyridyltrifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Potassium 3-Pyridyltrifluoroborate in cross-coupling reactions involves the formation of a palladium complex. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired product. The compound acts as a nucleophile, transferring its pyridyl group to the palladium catalyst, which then couples with an electrophilic partner .
Comparison with Similar Compounds
Potassium 3-Pyridyltrifluoroborate is compared with other organotrifluoroborates, such as:
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
This compound is unique due to its stability and reactivity under various conditions. Unlike some other organotrifluoroborates, it is less prone to hydrolysis and can be stored for extended periods without significant degradation .
Conclusion
This compound is a versatile and stable compound with numerous applications in scientific research and industry. Its unique properties and reactivity make it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Properties
IUPAC Name |
potassium;trifluoro(pyridin-3-yl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF3N.K/c7-6(8,9)5-2-1-3-10-4-5;/h1-4H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCKCIOWIHHCSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=CC=C1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF3KN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635651 | |
Record name | Potassium trifluoro(pyridin-3-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
561328-69-6 | |
Record name | Potassium trifluoro(pyridin-3-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 3-Pyridyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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